
Isoproterenol Norsalsolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoproterenol Norsalsolinol is a synthetic compound that combines the properties of isoproterenol, a non-selective beta-adrenergic agonist, and norsalsolinol, a derivative of salsolinol. Isoproterenol is known for its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation, while norsalsolinol has been studied for its potential neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoproterenol Norsalsolinol involves multiple steps, starting with the preparation of isoproterenol. Isoproterenol is synthesized from catechol through a series of reactions, including alkylation with isopropylamine. Norsalsolinol is synthesized from dopamine through a Pictet-Spengler reaction with acetaldehyde. The final step involves the coupling of isoproterenol and norsalsolinol under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Isoproterenol Norsalsolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
Isoproterenol Norsalsolinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Isoproterenol Norsalsolinol exerts its effects by stimulating beta-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels. This activation results in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The compound also interacts with molecular targets involved in neuroprotection, such as reducing intracellular zinc levels and enhancing metallothionein synthesis.
類似化合物との比較
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Norsalsolinol: A derivative of salsolinol studied for its neuroprotective effects.
Epinephrine: A beta-adrenergic agonist with similar cardiovascular effects but with additional alpha-adrenergic activity.
Uniqueness
Isoproterenol Norsalsolinol is unique due to its combined properties of beta-adrenergic stimulation and potential neuroprotection. This dual action makes it a valuable compound for research in both cardiovascular and neurological fields.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3 |
InChIキー |
INRCCYSSAUVXBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


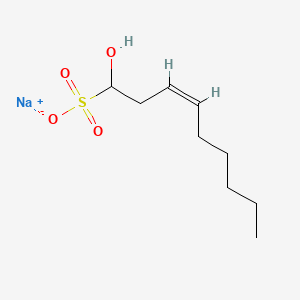
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
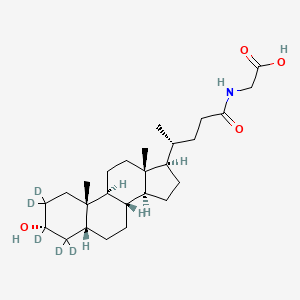
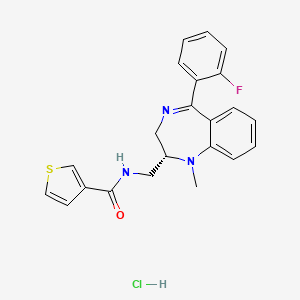
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
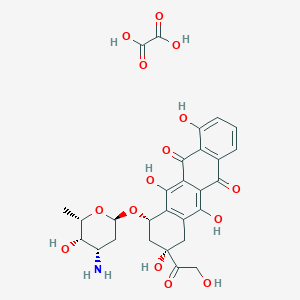
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)

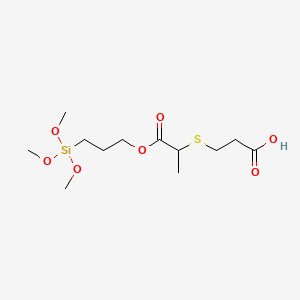
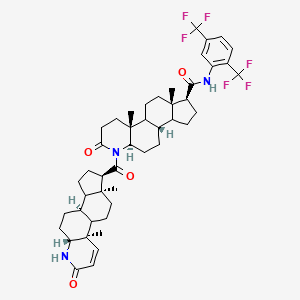

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)


